

# discovery and development of MI-192

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MI-192  |           |
| Cat. No.:            | B609018 | Get Quote |

An In-depth Guide to the Discovery and Development of **MI-192**: A Review of Two Potential Candidates

The inquiry for "MI-192" suggests a potential reference to two distinct entities in the field of biomedical research: the microRNA miR-192, a key regulator in various diseases, and ICP-192 (Gunagratinib), a targeted cancer therapeutic. This guide provides a comprehensive overview of both, addressing their discovery, mechanisms of action, and roles in disease, presented for researchers, scientists, and drug development professionals.

# **Part 1: MicroRNA-192 (miR-192)**

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] Its dysregulation has been implicated in a variety of pathological processes, including cancer and diabetic nephropathy, making it a significant biomarker and a potential therapeutic target.[1][2]

# **Discovery and Biogenesis**

Located on human chromosome 11q13.1, the gene for miR-192 produces two mature transcripts: miR-192-5p and miR-192-3p.[1][2][3] The biogenesis of miR-192 follows the canonical microRNA processing pathway, starting with transcription into a primary miRNA (primiRNA), which is then processed into a precursor miRNA (pre-miRNA) and finally into the mature miRNA duplex.[1]

# **Mechanism of Action and Signaling Pathways**

## Foundational & Exploratory





miR-192 primarily functions as a tumor suppressor by regulating specific genes and signaling pathways.[1] It can influence cell proliferation, migration, invasion, and apoptosis.[1][4]

Tumor Suppression: In several cancers, including lung cancer and multiple myeloma, miR-192 acts as a tumor suppressor.[4][5] It has been shown to directly target retinoblastoma 1 (RB1), a key regulator of cell cycle progression.[4] Overexpression of miR-192 leads to decreased RB1 levels, inhibiting cell proliferation and inducing apoptosis.[4]

Regulation of the p53/MDM2 Loop: In multiple myeloma, miR-192 is a positive regulator of the tumor suppressor p53.[5] It targets MDM2, a negative regulator of p53, thereby enhancing p53's tumor-suppressive functions.[5]

Role in Diabetic Nephropathy: The role of miR-192 in diabetic nephropathy (DN) is complex, exhibiting a dual function.[2][3] Low serum levels of miR-192 may be an early predictor of DN, while high levels in renal tissues and urine could indicate disease progression.[2] Mechanistically, miR-192 interacts with targets like ZEB1/2 and signaling pathways such as SMAD/TGF-β and PTEN/PI3K/AKT, contributing to the pathogenesis of DN.[2]

Signaling Pathway of miR-192 in Cancer





Click to download full resolution via product page

Caption: miR-192 signaling in cancer, highlighting its tumor-suppressive role.

## **Experimental Protocols**

Cell Viability Assay (MTT Assay):

- Seed cells (e.g., A549 lung cancer cells) in 96-well plates.
- Transfect cells with miR-192 mimics or a negative control.
- After a specified incubation period (e.g., 48 hours), add MTT solution to each well and incubate.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.



 Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

Apoptosis Assay (Flow Cytometry):

- Transfect cells with miR-192 mimics or a negative control.
- After incubation, harvest and wash the cells.
- Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

- · Extract total RNA from cells or tissues.
- Synthesize cDNA using a reverse transcription kit.
- Perform gRT-PCR using specific primers for miR-192 and target genes (e.g., RB1, MDM2).
- Use a housekeeping gene (e.g., GAPDH) for normalization.
- Calculate the relative gene expression using the 2-ΔΔCt method.[4][5]

# Part 2: ICP-192 (Gunagratinib)

ICP-192, also known as Gunagratinib, is a highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor developed for the treatment of solid tumors with FGFR gene alterations.[6]

## **Discovery and Development**

Developed by InnoCare Pharma, Gunagratinib is an investigational drug currently undergoing clinical trials in China and the United States.[6] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma.[6]

### **Mechanism of Action**



Gunagratinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. By inhibiting FGFRs, ICP-192 aims to block these oncogenic signals.

Experimental Workflow for ICP-192 Clinical Trial





Click to download full resolution via product page

Caption: A simplified workflow of the Phase I/II clinical trial for ICP-192.

### **Clinical Trial Data**

A multi-center, open-label, Phase I/II clinical study (NCT04565275) is evaluating the safety and efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.[7]

Table 1: Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Gene Aberrations (as of Feb 2021)[6]

| Efficacy Endpoint           | Value              |
|-----------------------------|--------------------|
| Overall Response Rate (ORR) | 33.3%              |
| Complete Response (CR)      | 8.3% (1 patient)   |
| Partial Response (PR)       | 25% (3 patients)   |
| Stable Disease (SD)         | 58.3% (7 patients) |
| Disease Control Rate (DCR)  | 91.7%              |

Data from 12 patients who had completed at least one tumor assessment.

Safety and Tolerability: As of February 2021, Gunagratinib has demonstrated a good safety and tolerance profile in a total of 30 treated patients, with the maximum tolerated dose (MTD) not yet reached.[6]

# **Experimental Protocols in Clinical Trials**

Patient Eligibility Criteria (Phase I):

- Histologically or cytologically confirmed unresectable or metastatic advanced malignant solid tumors.
- Progression under standard treatment, recurrence, intolerance to standard regimens, or no available standard treatment.[7]



### Patient Eligibility Criteria (Phase II):

- Confirmed FGFR gene alteration.
- Urothelial carcinoma or cholangiocarcinoma.
- At least one measurable lesion according to RECIST 1.1.
- ECOG performance status of 0-1.
- Life expectancy of more than 3 months.[7]

#### **Tumor Assessment:**

 Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[7]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of microRNA-192 in diabetic nephropathy: the clinical applications and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. MicroRNA-192 targeting retinoblastoma 1 inhibits cell proliferation and induces cell apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development PMC [pmc.ncbi.nlm.nih.gov]
- 6. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]



- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [discovery and development of MI-192]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609018#discovery-and-development-of-mi-192]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com